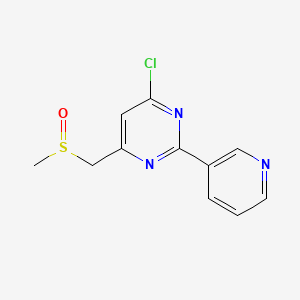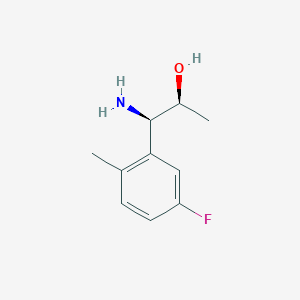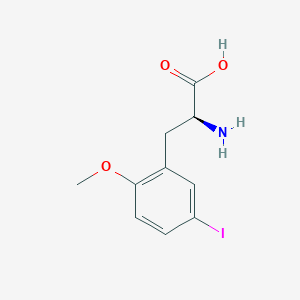![molecular formula C13H19NO B13054082 (1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054082.png)
(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine is an organic compound with a unique structure that includes a tert-butoxy group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine typically involves the reaction of 4-tert-butoxybenzaldehyde with a suitable amine under specific conditions. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to the desired amine. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments, elevated temperatures, or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylprop-2-enylamine compounds.
科学的研究の応用
(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving amine-containing molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.
作用機序
The mechanism of action of (1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The amine group can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. The tert-butoxy group may influence the compound’s lipophilicity and stability, affecting its overall activity and behavior in various environments.
類似化合物との比較
Similar Compounds
4-(Tert-butyl)-1H-pyrazol-4-yl pyridine derivatives: These compounds share the tert-butyl group and phenyl ring structure but differ in their core heterocyclic systems.
4-(Tert-butyl)-1H-pyrrol-3-ylmethanone: Similar in having a tert-butyl group and phenyl ring, but with a different functional group arrangement.
Uniqueness
(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
(1S)-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C13H19NO/c1-5-12(14)10-6-8-11(9-7-10)15-13(2,3)4/h5-9,12H,1,14H2,2-4H3/t12-/m0/s1 |
InChIキー |
NBFIWKNEPYYFBW-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC1=CC=C(C=C1)[C@H](C=C)N |
正規SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(C=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13054004.png)
![2-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B13054009.png)
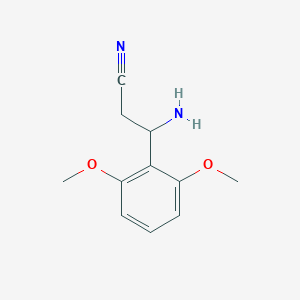

![[(3Z)-1-[(4-chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13054027.png)
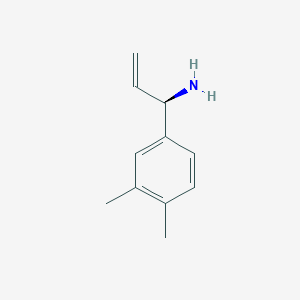
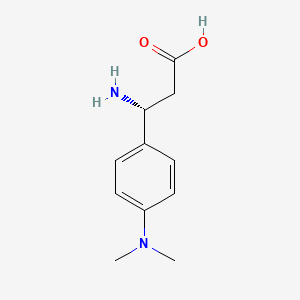
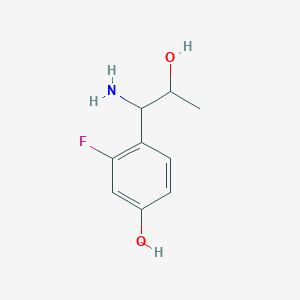
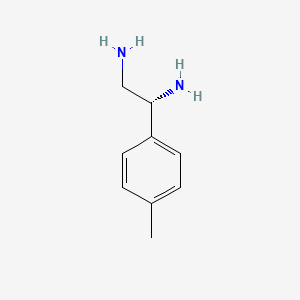
![Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054075.png)
